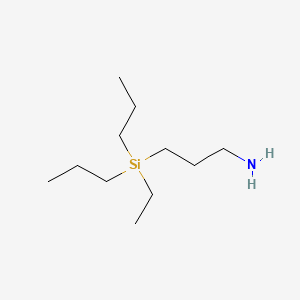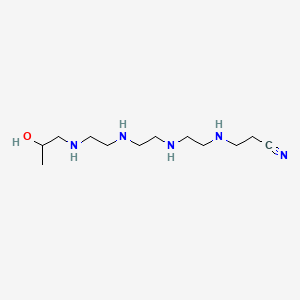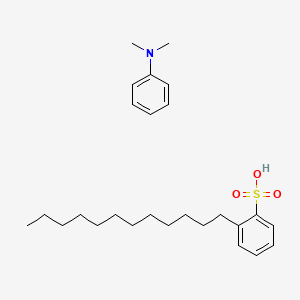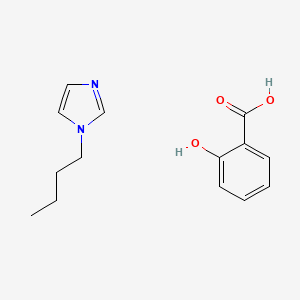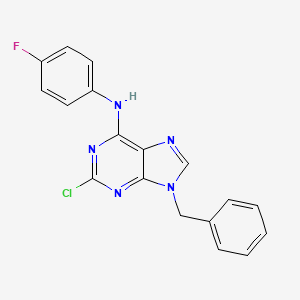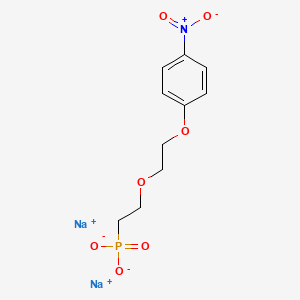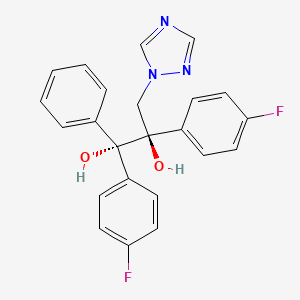![molecular formula C20H16BrNO2 B12672750 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide CAS No. 84434-08-2](/img/structure/B12672750.png)
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide is a chemical compound known for its unique structure and properties. It is a pyridinium salt, which is a class of compounds widely recognized for their applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide typically involves the reaction of 4-(oxophenylacetyl)phenylmethyl chloride with pyridine in the presence of a brominating agent. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. .
Aplicaciones Científicas De Investigación
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mecanismo De Acción
The mechanism of action of 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide can be compared with other pyridinium salts, such as:
1-Methylpyridinium bromide: Known for its use in organic synthesis and as a phase-transfer catalyst.
1-Benzylpyridinium bromide: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
1-Phenylpyridinium bromide: Studied for its potential biological activities and applications in medicinal chemistry. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
84434-08-2 |
|---|---|
Fórmula molecular |
C20H16BrNO2 |
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
1-phenyl-2-[4-(pyridin-1-ium-1-ylmethyl)phenyl]ethane-1,2-dione;bromide |
InChI |
InChI=1S/C20H16NO2.BrH/c22-19(17-7-3-1-4-8-17)20(23)18-11-9-16(10-12-18)15-21-13-5-2-6-14-21;/h1-14H,15H2;1H/q+1;/p-1 |
Clave InChI |
SWFRNIFNAUTMHU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


